molecular formula C16H23N3O4 B2502531 2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate CAS No. 2097934-88-6

2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate

Cat. No.: B2502531
CAS No.: 2097934-88-6
M. Wt: 321.377
InChI Key: OBRBRJNDQALDSQ-UHFFFAOYSA-N
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Description

The compound 2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate is a complex organic molecule with interesting properties and diverse applications in scientific research. This compound is notable for its structure that includes a piperidine ring and a pyrimidine moiety, making it a unique chemical of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate generally involves the reaction between a piperidine derivative and a pyrimidine derivative. Common synthetic routes may include:

  • Nucleophilic substitution: on the piperidine ring.

  • Acylation reactions: to introduce the acetate group.

  • O-alkylation: to link the pyrimidine moiety.

These reactions typically require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the desired product.

Industrial Production Methods

On an industrial scale, the production involves:

  • Large-scale reactors with precise control over temperature and pressure.

  • Catalysts that enhance the rate of reaction and yield.

  • Purification techniques such as distillation or crystallization to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, affecting different functional groups.

  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur on the piperidine and pyrimidine rings.

  • Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halides, nucleophiles like amines or thiols.

  • Hydrolysis Conditions: Aqueous acid or base.

Major Products

Products of these reactions can range from partially oxidized/reduced compounds to substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate has a wide array of applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: May serve as a ligand in biochemical assays.

  • Medicine: Potential precursor or active compound in drug development.

  • Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects generally involves:

  • Interaction with molecular targets: Such as enzymes or receptors in biological systems.

  • Pathways Involved: May influence signal transduction pathways or metabolic processes.

  • Binding affinity: Determines the strength and duration of its action.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as:

  • 1-Piperidinyl derivatives: Often used in medicinal chemistry.

  • Pyrimidine-based compounds: Widely studied for their biological activity.

This compound stands out due to its unique combination of structural features and functional groups, which confer distinctive chemical reactivity and biological activity.

Diving into the properties of 2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate reveals a compound brimming with potential and ripe for exploration. Its structural complexity paves the way for myriad applications and exciting research opportunities.

Biological Activity

2-Methyl-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-1-oxopropan-2-yl acetate, with CAS number 2097934-88-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O4C_{16}H_{23}N_{3}O_{4} with a molecular weight of 321.37 g/mol. The structure features a piperidine moiety linked to a pyrimidine derivative, which is known for its significant biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial efficacy. For instance, derivatives containing piperidine and pyrimidine rings have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's potential as an antibacterial agent can be attributed to the presence of the piperidine ring, which is often associated with antimicrobial properties.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the compound's potential as an acetylcholinesterase (AChE) inhibitor. A series of synthesized compounds related to piperidine derivatives demonstrated strong inhibitory activity against AChE, with IC50 values significantly lower than standard inhibitors . This suggests that this compound may also possess similar properties.

CompoundIC50 (µM)Reference
Standard (e.g., Thiourea)21.25 ± 0.15
Compound 7l2.14 ± 0.003
Compound 7m0.63 ± 0.001
Compound 7n2.17 ± 0.006

Other Pharmacological Activities

The literature suggests that piperidine derivatives are associated with various therapeutic effects, including anti-inflammatory, anti-cancer, and anti-diabetic activities . For example:

  • Anti-inflammatory : Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
  • Anti-cancer : Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

In a study focusing on the synthesis of piperidine derivatives, several compounds were evaluated for their biological activity. Among them, those containing the pyrimidine moiety exhibited significant antibacterial and enzyme-inhibitory effects, reinforcing the notion that structural modifications can enhance bioactivity .

Research Findings

A comprehensive review of related compounds reveals that structural features such as the presence of electron-donating groups on the piperidine or pyrimidine rings can influence biological activity significantly. For instance:

  • Modifications at specific positions on the piperidine ring have been linked to increased binding affinity to target enzymes.

Properties

IUPAC Name

[2-methyl-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11-17-8-5-14(18-11)22-13-6-9-19(10-7-13)15(21)16(3,4)23-12(2)20/h5,8,13H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRBRJNDQALDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C(C)(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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